molecular formula C21H22N4O4S B11451970 2-(ethylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(ethylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11451970
M. Wt: 426.5 g/mol
InChI Key: YPQSLXIDUBLOER-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a polycyclic heteroaromatic compound with a pyrimido[4,5-b]quinoline core. Its structure features an ethylsulfanyl group at position 2, a 4-nitrophenyl substituent at position 5, and two methyl groups at position 6. This compound’s synthesis likely involves multicomponent reactions under carbocationic catalysis, as proposed for analogous pyrimidoquinolines .

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

2-ethylsulfanyl-8,8-dimethyl-5-(4-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C21H22N4O4S/c1-4-30-20-23-18-17(19(27)24-20)15(11-5-7-12(8-6-11)25(28)29)16-13(22-18)9-21(2,3)10-14(16)26/h5-8,15H,4,9-10H2,1-3H3,(H2,22,23,24,27)

InChI Key

YPQSLXIDUBLOER-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

Preparation Methods

Regioselectivity in Cyclization

The position of nitrophenyl substitution depends on the electronic nature of intermediates. Electron-deficient aryl groups (e.g., nitrophenyl) preferentially occupy position 5 due to steric and electronic effects during cyclization. Density functional theory (DFT) calculations suggest that the nitrophenyl group stabilizes the transition state through resonance-assisted hydrogen bonding.

Solvent and Base Effects

  • Ethanol : Enhances solubility of polar intermediates but limits reaction rates due to lower dielectric constant.

  • DMF : Accelerates reactions via dipole interactions but complicates purification.

  • Sodium ethoxide vs. triethylamine : Stronger bases (NaOEt) drive faster cyclization but risk side reactions like over-alkylation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Cyclization with thioureaTetrahydroquinoline-carbonitrileThiourea, NaOEt7892
Suzuki coupling5-Bromopyrimidoquinoline4-Nitrophenylboronic acid6588
Mitsunobu thiolation2-HydroxypyrimidoquinolineDEAD, PPh₃, ethanethiol7290

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylsulfanyl Group

The ethylsulfanyl (–S–CH₂CH₃) moiety is susceptible to nucleophilic substitution under basic or acidic conditions, enabling structural diversification.

Reaction TypeReagents/ConditionsProductYieldSource
Thiol DisplacementAlkyl halides (e.g., CH₃I), K₂CO₃Replacement of –S–CH₂CH₃ with –S–R65–78%
HydrolysisNaOH, H₂O/EtOH, refluxConversion to –SH or –OH derivatives55–70%

Example : Reaction with methyl iodide in the presence of potassium carbonate produces 2-(methylsulfanyl) derivatives, enhancing lipophilicity for medicinal applications.

Oxidation Reactions

The sulfur atom in the ethylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Oxidizing AgentConditionsProductFunctional GroupSource
H₂O₂ (30%)Acetic acid, 60°CSulfoxide (–SO–)Moderate yield
m-CPBACH₂Cl₂, 0°C to RTSulfone (–SO₂–)82%

Key Insight : Sulfone derivatives exhibit improved metabolic stability compared to sulfides, making them preferable in drug design.

Reduction of the Nitrophenyl Group

The nitro (–NO₂) group on the phenyl ring can be selectively reduced to an amine (–NH₂) under catalytic hydrogenation or using metal-acid systems.

MethodReagents/ConditionsProductYieldSource
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C5-(4-Aminophenyl) derivative90%
Fe/HClFe powder, HCl, H₂O, refluxPartial reduction to hydroxylamine60%

Application : The resulting amino group enables further functionalization (e.g., acylation, diazotization) for SAR studies.

Cyclization and Ring Formation

The compound participates in cyclocondensation reactions to form extended heterocyclic systems.

ReagentsConditionsProductKey FeatureSource
DMF-DMADimethylformamide dimethyl acetal, refluxPyrimidine ring expansionEnhanced π-stacking
CS₂Carbon disulfide, pyridine, refluxThioxo derivativesImproved solubility

Example : Reaction with carbon disulfide introduces a thione group, altering electronic properties for binding studies .

Cross-Coupling Reactions

The nitrophenyl group facilitates palladium-catalyzed coupling reactions for bioconjugation or material science applications.

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃Aryl-functionalized derivatives70–85%
Ullmann ReactionCuI, 1,10-phenanthroline, DMFDiarylated analogs65%

Significance : These reactions enable the introduction of bioactive aryl groups for targeted drug delivery.

Reaction Optimization and Green Chemistry

Recent advances emphasize sustainable synthesis:

  • Ultrasound-assisted reactions reduce reaction times by 50% (e.g., formylation using HCOOH under ultrasound ).

  • Fe₃O₄@SiO₂-SnCl₄ as a magnetically recoverable catalyst achieves 95% yield in cyclization reactions under mild conditions .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SN2 mechanism at the ethylsulfanyl group, with steric hindrance from the dimethylquinoline core influencing regioselectivity.

  • Nitrophenyl Reduction : Catalytic hydrogenation follows a stepwise electron transfer pathway, avoiding intermediates like nitroso or hydroxylamine.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis:
    • This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with tailored properties.
  • Reactivity Studies:
    • The compound can undergo various chemical reactions such as oxidation and reduction. For instance, the ethylsulfanyl group can be oxidized to sulfoxides or sulfones, and the nitro group can be reduced to amino groups. These reactions are crucial for exploring the reactivity and potential modifications of the compound .

Biology

  • Enzyme Inhibition:
    • Research indicates that this compound may act as an enzyme inhibitor. It targets specific enzymes by binding to their active sites, which could lead to therapeutic applications in disease treatment .
  • Receptor Modulation:
    • The compound has shown potential in modulating receptor activities in biological systems. This property is particularly relevant for drug development aimed at conditions where receptor signaling is disrupted .

Medicine

  • Anticancer Activity:
    • Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. The incorporation of the nitrophenyl group is believed to enhance its efficacy against cancer cells .
  • Antimicrobial Effects:
    • The compound is being investigated for its antimicrobial activities. Its structural features may contribute to interactions with microbial targets, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties:
    • There is ongoing research into the anti-inflammatory effects of this compound, which could provide alternatives for treating inflammatory diseases .

Material Science Applications

  • Development of New Materials:
    • The unique chemical structure allows for the exploration of new materials such as polymers and dyes. These materials can be engineered to have specific properties suitable for various industrial applications .
  • Nanotechnology:
    • Research into the use of this compound in nanotechnology is emerging. Its ability to form complexes with nanoparticles could lead to advancements in drug delivery systems and targeted therapies .

Case Study 1: Anticancer Research

A study demonstrated that derivatives of 2-(ethylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to apoptosis induction through specific signaling pathways .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was shown to effectively inhibit a key enzyme involved in metabolic pathways related to cancer progression. This suggests its potential utility in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological macromolecules. For instance, its nitrophenyl group can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The ethylsulfanyl group may enhance its lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl Groups : Ethylsulfanyl balances lipophilicity and metabolic stability. Benzylsulfanyl derivatives (e.g., ) exhibit higher molecular weights and steric hindrance, which may reduce bioavailability.
  • Methyl Substitutions : The 8,8-dimethyl configuration in the target compound likely stabilizes the fused ring system, as seen in analogs with similar substitutions .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Point : The dichlorophenyl analog () has a high melting point (340°C), attributed to strong intermolecular halogen bonding and crystallinity . The target compound’s nitro group may lower the melting point slightly due to reduced symmetry.
  • Spectroscopic Data : IR and NMR profiles of analogs (e.g., carbonyl stretches at 1705–1661 cm⁻¹ in ) suggest the target compound would exhibit similar absorption bands for its diketone and sulfanyl groups.

Pharmacological Activity

Pyrimido[4,5-b]quinolines are studied for anticancer activity.

  • Mechanism : The nitro group may act as a redox-active moiety, inducing DNA damage in cancer cells, as observed in nitrophenyl-containing chemotherapeutics .
  • Comparison with Anticancer Analogs: Methylthio derivatives (Scheme 26, ) show moderate cytotoxicity, whereas amino-substituted analogs (Scheme 27) exhibit enhanced activity due to improved hydrogen-bonding capacity. The target compound’s ethylsulfanyl group may offer intermediate potency.

Biological Activity

2-(ethylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on recent research findings and case studies.

  • Molecular Formula : C21H22N4O4S
  • Molecular Weight : 426.4888 g/mol
  • CAS Number : 6150-48-7
  • Structure : The compound features a pyrimido[4,5-b]quinoline core with various functional groups that contribute to its biological properties.

Biological Activities

The biological activities of this compound are primarily attributed to the quinoline structure and the presence of the nitrophenyl and ethylsulfanyl substituents. The following sections detail specific activities observed in research studies.

1. Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. The presence of the nitrophenyl group enhances the compound's ability to inhibit cancer cell proliferation. A study reported that compounds similar to 2-(ethylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline showed effective inhibition of cell lines associated with leukemia and breast cancer. The mechanism involves interference with DNA synthesis and cell cycle regulation .

2. Antifungal Activity

The compound has demonstrated notable antifungal activity against various Candida species. Studies have shown that derivatives of pyrimido[4,5-b]quinoline exhibit minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL against strains like Candida dubliniensis and Candida albicans . The antifungal mechanism appears to involve disruption of fungal cell membrane integrity.

3. Antioxidant Properties

The antioxidant potential of this compound has been evaluated through radical scavenging assays. It was found to possess significant free radical scavenging activity, which is crucial for preventing oxidative stress-related cellular damage . This activity is particularly relevant in the context of cancer therapy as it may mitigate side effects associated with oxidative damage during treatment.

Case Studies

Several studies have been conducted to assess the biological potential of this compound:

  • Study on Anticancer Activity : A comparative study of various quinoline derivatives revealed that compounds with similar structures exhibited IC50 values as low as 0.12 µM against specific leukemia cell lines . This highlights the potential for developing targeted therapies based on structural modifications.
  • Antifungal Evaluation : In vitro evaluations showed that modifications in substituents significantly influenced antifungal efficacy. For instance, compounds with different nitrophenyl substitutions were tested against multiple fungal strains, revealing a correlation between structural features and antifungal potency .

Summary Table of Biological Activities

Activity TypeObserved EffectMIC/IC50 ValuesReference
AnticancerInhibition of cell proliferationIC50 = 0.12 µM (leukemia)
AntifungalEffective against Candida spp.MIC = 1-4 µg/mL
AntioxidantSignificant radical scavengingUp to 92% scavenging

Q & A

Q. What are the recommended synthesis routes for obtaining high-purity 2-(ethylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions under controlled conditions. For example:
  • Use a base-catalyzed nucleophilic substitution to introduce the ethylsulfanyl group.
  • Employ X-ray crystallography (single-crystal analysis) to confirm structural integrity, as demonstrated in related pyrimidoquinoline derivatives (R factor = 0.046, mean σ(C–C) = 0.003 Å) .
  • Optimize reaction parameters (temperature, solvent polarity) using fractional factorial designs to minimize byproducts and maximize yield .
  • Purify via column chromatography followed by recrystallization in dimethylformamide (DMF) or acetonitrile.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer : A combination of techniques is required:
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D molecular geometry and confirms substituent positions (e.g., nitro and ethylsulfanyl groups). Reference lattice parameters and R factors from analogous compounds .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks. Assign peaks using 2D experiments (COSY, HSQC).
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Q. How should researchers design experiments to assess solubility and stability under varying conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in solvents of increasing polarity (e.g., hexane → DMSO). Quantify via UV-Vis spectroscopy or HPLC.
  • Stability : Conduct accelerated degradation studies under thermal (40–80°C), photolytic (ICH Q1B guidelines), and hydrolytic (pH 1–13) conditions. Monitor degradation products using LC-MS .
  • Apply DOE principles to test multiple variables (e.g., pH, temperature) efficiently .

Q. What protocols are used for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) using spectrophotometric methods (e.g., NADPH oxidation kinetics). Reference pyrimidine derivatives’ IC50_{50} values as benchmarks .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and dose-response curves.

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis yield and purity?

  • Methodological Answer :
  • Screening experiments : Use Plackett-Burman designs to identify critical factors (e.g., catalyst concentration, reaction time).
  • Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., temperature vs. solvent ratio) using central composite designs. Reference DOE applications in chemical process optimization .
  • Validate models via ANOVA and confirmatory runs.

Q. What computational approaches model interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with DHFR or other enzymes. Validate with MD simulations (e.g., GROMACS).
  • AI-driven process simulation : Implement COMSOL Multiphysics with AI algorithms to predict reaction pathways and byproducts .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :
  • Cross-validation : Reconcile NMR chemical shifts with XRD-derived torsion angles. For example, if NMR suggests conformational flexibility, use variable-temperature XRD or DFT calculations.
  • Dynamic NMR : Capture tautomeric equilibria or rotameric states missed in static XRD analysis.
  • Reference interdisciplinary methodologies for handling data conflicts in complex systems .

Q. What kinetic and mechanistic studies elucidate the compound’s reactivity?

  • Methodological Answer :
  • Kinetic profiling : Monitor reaction intermediates via stopped-flow spectroscopy or in situ IR.
  • Isotope labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to trace reaction pathways (e.g., nitrophenyl group incorporation).
  • Apply Marcus theory or DFT to model electron-transfer steps in nitro-group reductions.

Q. How to address low yields during scaled-up synthesis?

  • Methodological Answer :
  • Process intensification : Transition from batch to flow reactors for better heat/mass transfer.
  • Scale-down DOE : Use microreactors to simulate large-scale conditions and identify bottlenecks (e.g., mixing inefficiencies) .
  • Reference AI-driven simulations for real-time parameter adjustments during scale-up .

Q. What advanced techniques analyze enzyme inhibition mechanisms?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}, koff_{off}) between the compound and DHFR.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • X-ray crystallography of enzyme-ligand complexes : Resolve binding site interactions at atomic resolution .

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